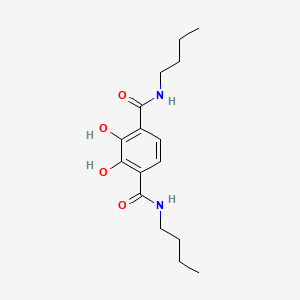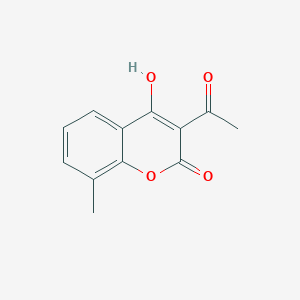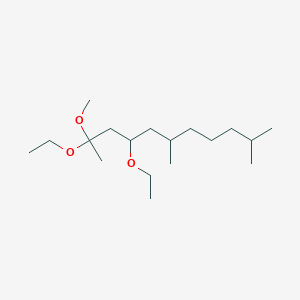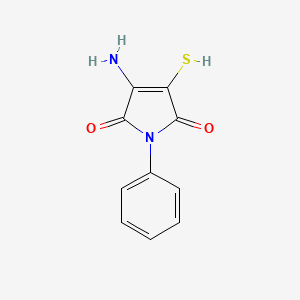
3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a phenyl group, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione typically involves the reaction of N-phenylmaleimide with thiol-containing compounds under specific conditions. One common method involves the use of a cyclic anhydride reacting with N3-substituted amidrazones to form the pyrrole-2,5-dione derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for yield and purity. Catalytic methods are often employed to minimize side reactions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrrole ring or the phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted phenyl or amino derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit glycogen synthase kinase-3 beta, which is involved in various diseases such as Alzheimer’s disease and diabetes . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby modulating its activity.
Comparación Con Compuestos Similares
3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles: These compounds share a similar sulfanyl and amino substitution pattern but differ in the core heterocyclic structure.
1- (4-Acetylphenyl)-3- [ (4-bromo-2-methylphenyl)amino]-4- [ (4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione: This compound has a similar pyrrole-2,5-dione core but with different substituents.
Uniqueness: 3-Amino-1-phenyl-4-sulfanyl-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Propiedades
Número CAS |
116489-66-8 |
|---|---|
Fórmula molecular |
C10H8N2O2S |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
3-amino-1-phenyl-4-sulfanylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H8N2O2S/c11-7-8(15)10(14)12(9(7)13)6-4-2-1-3-5-6/h1-5,15H,11H2 |
Clave InChI |
UMIQSCZFZIGVTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
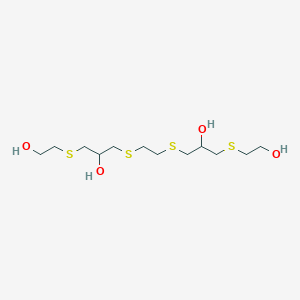

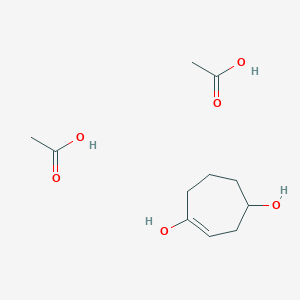

![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
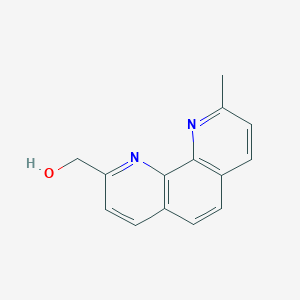
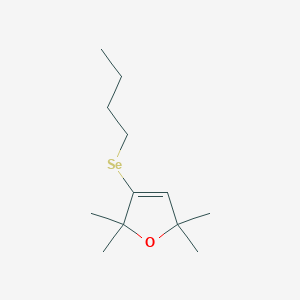
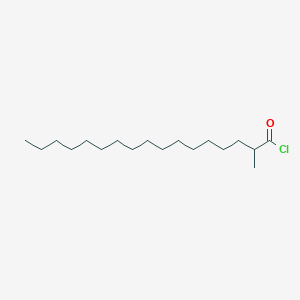
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
